5-(1,1-Dioxidothiomorpholino)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,1-Dioxidothiomorpholino)thiophene-2-carbaldehyde is an organosulfur compound with the molecular formula C₉H₁₁NO₃S₂ and a molecular weight of 245.32 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-(1,1-Dioxidothiomorpholino)thiophene-2-carbaldehyde, often involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives can involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(1,1-Dioxidothiomorpholino)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: N-bromosuccinimide (NBS), thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
5-(1,1-Dioxidothiomorpholino)thiophene-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(1,1-Dioxidothiomorpholino)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors or proteins . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: A simpler thiophene derivative with similar chemical properties.
5-Thiophen-2-ylmethylen-2-thioxothiazolidin-4-one: Another thiophene derivative with notable antimicrobial and antitumor properties.
Uniqueness
5-(1,1-Dioxidothiomorpholino)thiophene-2-carbaldehyde is unique due to its specific structure, which includes a dioxidothiomorpholino group. This structural feature can impart distinct chemical and biological properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C9H11NO3S2 |
---|---|
Molecular Weight |
245.3 g/mol |
IUPAC Name |
5-(1,1-dioxo-1,4-thiazinan-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO3S2/c11-7-8-1-2-9(14-8)10-3-5-15(12,13)6-4-10/h1-2,7H,3-6H2 |
InChI Key |
CDLMVWJFAAWTSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(S2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.